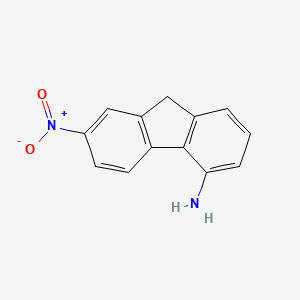

7-nitro-9H-fluoren-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O2 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

7-nitro-9H-fluoren-4-amine |

InChI |

InChI=1S/C13H10N2O2/c14-12-3-1-2-8-6-9-7-10(15(16)17)4-5-11(9)13(8)12/h1-5,7H,6,14H2 |

InChI Key |

ASWMPVHYZUZAEN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Nitro 9h Fluoren 4 Amine

Advanced Synthetic Routes to 7-nitro-9H-fluoren-4-amine and its Precursors

The construction of the this compound molecule involves a series of strategic chemical reactions, including the formation of the fluorene (B118485) backbone, selective introduction of a nitro group, and subsequent reduction to form the amine.

Multicomponent and Domino Reaction Approaches for Fluorene Core Assembly

Multicomponent reactions (MCRs) and domino reactions offer efficient pathways to complex molecular architectures from simple starting materials in a single synthetic operation. jocpr.comnih.gov These strategies are advantageous for building the fluorene core due to their high atom economy, step efficiency, and the ability to generate molecular diversity. jocpr.comnih.gov

Domino reactions, in particular, have been employed for the synthesis of fused and spiro indeno[1,2-a]fluorene derivatives. rsc.orgrsc.org For instance, the base-promoted reaction of bindone (B167395) with 1,3-dipolarophiles can lead to the formation of the fluorene skeleton through a series of intramolecular reactions. rsc.orgrsc.org Another approach involves a four-component condensation reaction to produce poly-functionalized nicotinonitriles incorporating fluorene moieties, demonstrating the versatility of MCRs in constructing the fluorene system. nih.gov Isocyanide-based multicomponent reactions (IMCRs) have also been utilized to synthesize fluorene and fluorenone derivatives. rug.nlresearchgate.net

Selective Nitration Strategies for Fluorene Scaffolds

The introduction of a nitro group onto the fluorene scaffold is a key step in the synthesis of this compound. The nitration of fluorene can be a complex reaction, potentially yielding a mixture of products. libretexts.org Therefore, selective nitration strategies are crucial.

The nitration of fluorene itself has been a subject of study, with early research focusing on understanding the substitution patterns. rsc.orgrsc.org More recent methods have explored achieving chemo- and regioselectivity. For example, the nitration of fluorenone, a related precursor, has been carried out in water using a mixture of nitric and sulfuric acids to cleanly produce mononitrated products in high yields. researchgate.net The specific conditions of the reaction, such as the concentration of the nitrating agent and the reaction temperature, are critical in controlling the degree and position of nitration.

Reduction Pathways for Nitro Precursors to Yield the Amine Functionality

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.org A variety of reducing agents and catalytic systems can be employed for the reduction of nitroaromatics. rsc.orgrsc.org Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon. wikipedia.org Other reagents such as iron in acidic media, sodium hydrosulfite, and tin(II) chloride are also effective. wikipedia.org

The choice of reducing agent can be critical for achieving selectivity, especially in molecules with multiple reducible functional groups. For instance, sodium sulfide (B99878) can be used for the selective reduction of one nitro group in a dinitro compound. wikipedia.org The catalytic reduction of aromatic nitro compounds using coinage metal nanoparticles has also been reported as an efficient method. acs.org The mechanism of these catalytic reductions often involves the adsorption of the nitroaromatic compound and the reducing agent onto the catalyst surface, facilitating electron transfer. rsc.org

Halogenation and Subsequent Nucleophilic Substitution Strategies

Halogenation of the fluorene ring provides a handle for introducing the amine functionality via nucleophilic aromatic substitution. wikipedia.org Halogenation can be achieved through various methods, including electrophilic halogenation using elemental halogens, often in the presence of a Lewis acid catalyst for aromatic compounds. wikipedia.org The reactivity of halogens decreases from fluorine to iodine. mt.com

Once a halogen atom is introduced at the desired position on the fluorene ring, it can be displaced by a nucleophile, such as ammonia (B1221849) or an azide (B81097) followed by reduction, to install the amine group. wikipedia.org The success of this nucleophilic substitution depends on the nature of the halogen, the nucleophile, and the presence of activating groups on the aromatic ring. chemguide.co.ukorganic-chemistry.org Nitro groups, being strongly electron-withdrawing, activate the ring towards nucleophilic attack, facilitating the displacement of a halide. nih.gov

Derivatization and Functionalization of this compound

The amine group of this compound is a key site for further molecular modifications, allowing for the synthesis of a variety of derivatives with potentially interesting properties.

Modifications at the Amine Nitrogen: Acylation and Alkylation

Acylation: The amine functionality of this compound can readily undergo acylation reactions. wikipedia.org Acylation involves the addition of an acyl group (R-C=O) to the amine. wikipedia.org This is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides. wikipedia.orgmdpi.com The resulting amides are important in many areas of chemistry. Enzymatic N-acetylation of related aminofluorene derivatives has also been studied. nih.govnih.gov

Alkylation: Alkylation of the amine nitrogen introduces alkyl groups and can be accomplished by reacting the amine with alkyl halides. wikipedia.org This reaction is a type of nucleophilic aliphatic substitution. wikipedia.org However, the direct alkylation of primary amines can sometimes lead to a mixture of primary, secondary, and tertiary amines, as the initially formed secondary amine can react further. masterorganicchemistry.com To achieve controlled mono-alkylation, specific strategies such as hydrogen-borrowing alkylation have been developed. nih.govnih.gov This method often utilizes a catalyst to facilitate the reaction between an amine and an alcohol. nih.gov

Below is a table summarizing the types of modifications at the amine nitrogen:

| Reaction Type | Reagents | Product |

| Acylation | Acyl chlorides, Acid anhydrides | Amide |

| Alkylation | Alkyl halides, Alcohols (with catalyst) | Secondary or Tertiary Amine |

Reactions Involving the Nitro Group: Further Reductions and Transformations

The nitro group of this compound is a primary site for chemical modification, with its reduction to an amino group being one of the most fundamental transformations. This conversion is crucial for synthesizing diamine fluorene derivatives, which are valuable monomers and intermediates. A variety of established methods for the reduction of aromatic nitro compounds can be applied. masterorganicchemistry.comresearchgate.net

Commonly employed techniques include catalytic hydrogenation and the use of metallic reducing agents in acidic media. masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts offers a clean and efficient route. masterorganicchemistry.com Alternatively, easily oxidized metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid are effective for this reduction. masterorganicchemistry.comyoutube.com The reaction typically proceeds in two stages: the initial reduction under acidic conditions, which forms an ammonium (B1175870) salt, followed by neutralization with a base to yield the free amine. youtube.com

Beyond complete reduction to the amine, the nitro group can be converted into other functionalities. Partial reduction can yield hydroxylamines. wikipedia.org For instance, the use of reducing agents like zinc dust with ammonium chloride is known to convert nitroalkanes to hydroxylamines. wikipedia.org Other specialized reagents can transform the nitro group into oximes or nitrones. wikipedia.orgresearchgate.net The resulting diamino derivative of the fluorene can be further modified, for example, through a Sandmeyer reaction, which converts the amino group (via a diazonium salt intermediate) into a wide range of other substituents like halides or a cyano group. researchgate.net

| Reagent System | Product | General Applicability |

|---|---|---|

| H₂, Pd/C (or PtO₂, Raney Ni) | Amine | Widely used, clean reaction conditions. masterorganicchemistry.com |

| Fe, Sn, or Zn with HCl | Amine | Classic method, effective for many nitroarenes. masterorganicchemistry.com |

| NaBH₄ with a catalyst | Amine | A significant method for reducing nitroaromatics. jsynthchem.com |

| B₂(OH)₄ in H₂O | Amine | A metal-free, environmentally friendly option. organic-chemistry.orgorganic-chemistry.org |

| Zinc dust, NH₄Cl | Hydroxylamine (B1172632) | Selective partial reduction. wikipedia.org |

Substitutions on the Fluorene Ring System

The fluorene ring system of this compound is susceptible to substitution reactions, allowing for the introduction of additional functional groups to tailor the molecule's properties. The regioselectivity of these substitutions is dictated by the directing effects of the existing amino and nitro groups. The amino group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director.

Given the positions of the existing groups, further electrophilic aromatic substitution would be directed to specific positions on the aromatic rings. However, the presence of the deactivating nitro group can make such reactions challenging.

More commonly, functionalization occurs via nucleophilic aromatic substitution (SNAr), particularly on fluorene derivatives bearing strong electron-withdrawing groups. nih.govmdpi.com The nitro group at the 7-position makes the fluorene ring system electron-deficient, thereby activating it towards nucleophilic attack. SNAr reactions are often used to introduce nucleophiles such as amines, azoles, or carboxylates onto the aromatic core. mdpi.comunc.edu For instance, in related systems, fluoroarenes bearing electron-withdrawing groups react smoothly with nucleophiles in the presence of a base like KOH in DMSO. mdpi.com

Design and Synthesis of Conjugated Systems Incorporating this compound

The unique electronic properties of this compound make it an excellent building block for the synthesis of larger conjugated systems, which are of great interest for applications in organic electronics and nonlinear optics. Poly(nitro)fluorene derivatives are particularly valued as electron acceptors in the creation of "push-pull" molecules. mdpi.com

A primary strategy for incorporating this molecule into conjugated systems is the Knoevenagel condensation. The methylene (B1212753) group (C9) of the fluorene ring is activated by the electron-withdrawing nitro group, making its protons acidic enough to be removed by a base. mdpi.com This allows for condensation with an aldehyde-functionalized electron-donor molecule. This reaction effectively "stitches" the donor and acceptor units together, creating a larger, conjugated push-pull system. These systems often exhibit significant intramolecular charge transfer, leading to strong absorption in the visible and near-infrared regions of the spectrum. mdpi.com

The synthesis of these conjugated systems can sometimes be achieved under green chemistry principles, as the activated methylene group in some polynitrofluorenes is acidic enough for the Knoevenagel reaction to proceed without a strong base, using polar solvents like DMF. mdpi.com

Mechanistic Studies of this compound Synthesis and Derivatization

Elucidation of Reaction Mechanisms in Nitro Reduction

The reduction of aromatic nitro groups, such as the one in this compound, is a multi-step process involving the transfer of six electrons to form the corresponding amine. nih.gov Two primary mechanistic pathways are generally considered: a "direct" or "hydrogenation" pathway and a "condensation" pathway. researchgate.netorientjchem.org

The direct pathway, which is prevalent in catalytic hydrogenation, involves the stepwise addition of hydrogen. The nitro group (R-NO₂) is first reduced to a nitroso intermediate (R-NO), which is then rapidly reduced to a hydroxylamine (R-NHOH). The final step is the reduction of the hydroxylamine to the amine (R-NH₂). nih.govorientjchem.org The reduction of the nitroso group is typically much faster than the initial reduction of the nitro group, meaning the nitroso intermediate is often difficult to detect. nih.gov

The condensation pathway involves the reaction between intermediates. For example, the nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy compound (R-N=N(O)-R), which can be further reduced to an azo compound (R-N=N-R) and then a hydrazo compound (R-NH-NH-R) before finally cleaving to form two equivalents of the amine. researchgate.net The specific pathway followed can depend on the reaction conditions, such as the catalyst, solvent, and pH. researchgate.netorientjchem.org

| Intermediate | Chemical Formula | Pathway |

|---|---|---|

| Nitroso | R-NO | Direct & Condensation |

| Hydroxylamine | R-NHOH | Direct & Condensation |

| Azoxy Compound | R-N=N(O)-R | Condensation |

| Azo Compound | R-N=N-R | Condensation |

Investigation of Nucleophilic Substitution Pathways on Fluorene Derivatives

Nucleophilic aromatic substitution (SNAr) on fluorene derivatives is a key reaction for their functionalization. The classical SNAr mechanism is a two-step addition-elimination process. nih.gov In the first step, a nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer intermediate. nih.govacs.org The presence of strong electron-withdrawing groups, such as the nitro group on the fluorene ring, is crucial for stabilizing this negatively charged intermediate. nih.gov In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Recently, alternative mechanisms have been explored. For electron-neutral or electron-rich substrates where the formation of a Meisenheimer complex is unfavorable, a concerted SNAr mechanism has been proposed. nih.govacs.org This pathway involves a single transition state, avoiding a discrete intermediate. Furthermore, photoredox catalysis has emerged as a powerful tool to enable SNAr on unactivated fluoroarenes by generating cation radicals, which are highly susceptible to nucleophilic attack. unc.edunih.gov

Stereochemical Considerations in Synthetic Transformations

While this compound itself is achiral, stereochemistry becomes a critical consideration when the C9 methylene group is functionalized with two different substituents, creating a stereocenter. The synthesis of chiral, non-racemic fluorene derivatives is an active area of research due to their potential applications as chiral ligands and in advanced functional materials. researchgate.netresearchgate.net

Catalytic asymmetric synthesis provides the most elegant approach to controlling the stereochemistry at the C9 position. researchgate.net Various transition-metal and organo-catalyzed reactions have been developed to prepare chiral fluorenes with high optical purity. For example, strategies involving asymmetric C-H insertion of metal-carbene intermediates have been successfully employed. researchgate.net In such reactions, a chiral catalyst transfers its stereochemical information to the final product, leading to the preferential formation of one enantiomer over the other. Should the C9 position of a this compound derivative be targeted for functionalization, these asymmetric methodologies would be essential for controlling the absolute stereochemistry of the resulting chiral fluorene.

Advanced Spectroscopic and Structural Characterization of 7 Nitro 9h Fluoren 4 Amine and Its Analogues

High-Resolution NMR Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete structural assignment of 7-nitro-9H-fluoren-4-amine can be achieved.

¹H NMR Spectroscopy: The aromatic region (typically 6.0-9.5 ppm) is expected to show a complex pattern of signals for the six protons on the fluorene (B118485) core. pdx.educhemistrysteps.commsu.eduorgchemboulder.com The protons on the ring bearing the electron-donating amino group would be shielded and appear at a relatively higher field (lower ppm) compared to those on the ring with the electron-withdrawing nitro group. The methylene (B1212753) protons at the C9 position typically appear as a singlet around 3.8-4.0 ppm. mdpi.com The amine (-NH₂) protons would present as a broad singlet, with a chemical shift that is dependent on solvent and concentration. msu.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display 13 distinct signals, one for each carbon atom in the molecule. The carbon atoms directly bonded to the electronegative nitrogen atoms of the amino and nitro groups (C4 and C7) would be significantly affected. The C4 carbon, attached to the amino group, would be shielded, while the C7 carbon, attached to the nitro group, would be deshielded. The methylene carbon (C9) is anticipated to resonate in the aliphatic region, typically around 36-38 ppm. mdpi.com

Predicted NMR Data for this compound

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Ar-H (on amino-substituted ring) | ~6.5 - 7.5 | Expected upfield shift due to -NH₂ group. |

| Ar-H (on nitro-substituted ring) | ~7.6 - 8.5 | Expected downfield shift due to -NO₂ group. | |

| C9-H₂ | ~3.9 | Characteristic methylene bridge signal. | |

| ¹³C NMR | C-NH₂ (C4) | ~145 - 150 | Shielded by electron-donating group. |

| C-NO₂ (C7) | ~147 - 152 | Deshielded by electron-withdrawing group. | |

| C9 | ~37 | Typical for fluorenyl methylene carbon. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₀N₂O₂), the exact molecular weight is 226.0742 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 226. As the molecule contains two nitrogen atoms, the nitrogen rule predicts an even-numbered molecular weight, which is consistent. nih.gov The fragmentation of aromatic nitro compounds is well-characterized and typically involves the loss of nitro-group-related fragments. miamioh.edu The primary fragmentation pathways would likely involve:

Loss of NO₂: A fragment ion resulting from the loss of a nitro radical (•NO₂, 46 Da), leading to a peak at m/z 180.

Loss of NO: A rearrangement followed by the loss of nitric oxide (•NO, 30 Da), resulting in a peak at m/z 196.

Loss of H₂CN: Fragmentation of the fluorene ring system itself can also occur.

The presence of the primary amine group can lead to fragmentation via α-cleavage, though this is less common in aromatic amines compared to aliphatic ones.

Expected Fragmentation Pattern for this compound

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 226 | [C₁₃H₁₀N₂O₂]⁺˙ (Molecular Ion) | - |

| 196 | [C₁₃H₁₀NO]⁺˙ | NO (30 Da) |

| 180 | [C₁₃H₁₀N]⁺ | NO₂ (46 Da) |

| 152 | [C₁₂H₈]⁺˙ | NO₂, HCN (from amine) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. thermofisher.comnih.gov These two techniques are complementary; FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the spectra would be dominated by vibrations from the amine (-NH₂) group, the nitro (-NO₂) group, and the aromatic fluorene core.

Amine Group: The N-H stretching vibrations of a primary amine typically appear as two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching). nih.gov The N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

Nitro Group: Aromatic nitro compounds show two strong characteristic stretching bands: an asymmetric stretch between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Aromatic Core: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| N-H Asymmetric Stretch | Amine (-NH₂) | ~3450 | Medium / Weak |

| N-H Symmetric Stretch | Amine (-NH₂) | ~3350 | Medium / Weak |

| Aromatic C-H Stretch | Fluorene Ring | 3000 - 3100 | Medium / Strong |

| N-H Bend | Amine (-NH₂) | 1600 - 1640 | Strong / Medium |

| Aromatic C=C Stretch | Fluorene Ring | 1450 - 1600 | Medium-Strong / Strong |

| N-O Asymmetric Stretch | Nitro (-NO₂) | 1500 - 1570 | Very Strong / Medium |

| N-O Symmetric Stretch | Nitro (-NO₂) | 1300 - 1370 | Very Strong / Strong |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a wealth of information for this compound, including exact bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

While a specific crystal structure for this compound has not been reported in the searched literature, several key structural features would be anticipated. The fluorene core is expected to be largely planar. The primary focus of a crystallographic study would be the intermolecular interactions. The presence of both a hydrogen bond donor (the -NH₂ group) and hydrogen bond acceptors (the oxygen atoms of the -NO₂ group) strongly suggests that extensive intermolecular hydrogen bonding would be a dominant feature in the crystal packing. These N-H···O hydrogen bonds would likely link molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the material's melting point, solubility, and other bulk properties. Additionally, π-π stacking interactions between the planar fluorene ring systems of adjacent molecules are also likely to play a role in the crystal packing.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. For a compound like this compound, which has an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) on a conjugated system, a strong intramolecular charge-transfer (ICT) character is expected. mdpi.comresearchgate.net

UV-Vis Absorption: The UV-Vis spectrum is predicted to show intense absorption bands. The π-π* transitions of the fluorene aromatic system will be present, but the most prominent feature is likely to be a strong, broad absorption band at a longer wavelength (in the visible region), corresponding to the ICT transition from the amino group (donor) to the nitro group (acceptor). Studies on the closely related isomer 2-amino-7-nitrofluorene (B16417) (ANF) show a strong absorption band around 390 nm, and it is expected that this compound would absorb in a similar region. mdpi.comresearchgate.net The exact position of this band (λₘₐₓ) is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

Fluorescence Spectroscopy: Molecules with strong ICT character are often fluorescent. Upon excitation into the ICT absorption band, the molecule can relax by emitting a photon. The emission is expected to be Stokes-shifted to a longer wavelength relative to the absorption. The fluorescence properties of ANF have been studied, revealing that it is a fluorescent molecule whose emission intensity and wavelength can be influenced by solvent polarity and temperature. mdpi.comresearchgate.net It is highly probable that this compound would also exhibit fluorescence, making it a candidate for applications as a fluorescent probe or in optoelectronic materials. The nitro group can sometimes quench fluorescence, so the quantum yield may vary significantly depending on the molecular environment.

Expected Photophysical Properties for this compound (based on analogue ANF)

| Property | Expected Observation | Notes |

|---|---|---|

| Absorption λₘₐₓ | ~380 - 420 nm | Corresponds to the intramolecular charge-transfer (ICT) band. Position is solvent-dependent. |

| Molar Absorptivity (ε) | High (>10,000 M⁻¹cm⁻¹) | Typical for strong π-π* and ICT transitions. |

| Emission λₘₐₓ | > 450 nm | Expected to be red-shifted from absorption (Stokes shift) and show solvatochromism. |

| Fluorescence | Moderate to High | Dependent on solvent and potential for quenching by the nitro group. |

Reactivity and Reaction Pathways of 7 Nitro 9h Fluoren 4 Amine

Electrochemical Behavior and Redox Chemistry of Nitro and Amine Moieties

The electrochemical profile of 7-nitro-9H-fluoren-4-amine is characterized by both reduction and oxidation processes, corresponding to the nitro and amine functionalities, respectively.

The nitro group is a well-known electroactive moiety that undergoes facile reduction. In nitroaromatic compounds, this reduction typically proceeds in a stepwise manner. The first step is a one-electron reduction to form a radical anion. This process is often reversible. Further reduction can lead to the formation of a dianion, and under protic conditions, subsequent reactions can yield nitroso, hydroxylamino, and ultimately amino derivatives. While specific redox potentials for this compound are not extensively documented, studies on other nitrofluorene derivatives show two distinct reduction waves, corresponding to the formation of the radical anion and the dianion. For some derivatives, an additional reversible reduction process has been detected, assigned to the formation of a radical trianion species. nih.gov The presence of the electron-donating amine group on the same fluorene (B118485) core would be expected to make the reduction of the nitro group slightly more difficult (i.e., occur at a more negative potential) compared to an unsubstituted nitrofluorene.

The amine group , conversely, is susceptible to oxidation. Aromatic amines can be electrochemically oxidized to form radical cations. This process can be followed by further chemical reactions, such as dimerization or polymerization, depending on the reaction conditions and the structure of the molecule. The oxidation potential of the amine group in this compound would be higher (i.e., oxidation would be more difficult) compared to an unsubstituted aminofluorene due to the deactivating effect of the electron-withdrawing nitro group.

| Functional Group | Redox Process | Expected Products/Intermediates | Influence of Other Group |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | Radical anion, Dianion, Nitroso, Hydroxylamine (B1172632), Amine | Amine group makes reduction slightly more difficult. |

| Amine (-NH₂) | Oxidation | Radical cation, Dimerized products | Nitro group makes oxidation more difficult. |

Aromatic Nucleophilic Substitution Reactions Mediated by the Nitro Group

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This is because its strong electron-withdrawing nature stabilizes the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction pathway. nih.gov For an SNAr reaction to occur, a good leaving group (such as a halide) must be present on the aromatic ring, typically positioned ortho or para to the nitro group. wikipedia.orgmdpi.com

In the case of this compound, there is no inherent leaving group. However, the presence of the nitro group at the C-7 position significantly lowers the electron density of the fluorene ring system, particularly on the ring to which it is attached. If a derivative of this compound were synthesized to include a leaving group, for example, at the C-2 or C-5 position, it would be highly susceptible to substitution by nucleophiles like alkoxides, amines, or thiolates.

Furthermore, under certain harsh conditions, the nitro group itself can act as a leaving group and be displaced by a strong nucleophile, although this is less common than halide displacement. researchgate.net The rate of SNAr reactions is dependent on the nature of the nucleophile, the solvent, and the specific structure of the aromatic substrate. mdpi.comresearchgate.net The addition of the nucleophile is generally the slow, rate-determining step of the reaction. mdpi.com

Electrophilic Aromatic Substitution Reactions on the Fluorene Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The outcome of such reactions on a substituted ring is dictated by the electronic properties of the existing substituents. In this compound, the two substituents have opposing effects:

Amine (-NH₂) group: A primary amine is a very strong activating group and an ortho, para-director. It donates electron density to the ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack, thereby increasing the reaction rate. masterorganicchemistry.com

Nitro (-NO₂) group: The nitro group is a very strong deactivating group and a meta-director. It withdraws electron density from the ring, destabilizing the arenium ion intermediate and slowing the reaction rate significantly. masterorganicchemistry.com

When both an activating and a deactivating group are present on an aromatic ring, the activating group's influence dominates the reaction's regioselectivity. Therefore, the powerful activating, ortho, para-directing amine group at the C-4 position will direct incoming electrophiles. The available positions ortho and para to the C-4 amine are C-3, C-5, and C-1 (the C-9a/C-4a bridgehead is not susceptible to substitution).

The nitro group at C-7 strongly deactivates its ring, making substitution on that ring (at C-6 or C-8) highly unlikely. Thus, reactions such as halogenation, nitration, sulfonation, or Friedel-Crafts alkylation/acylation would be expected to occur primarily at the C-3 and C-5 positions. masterorganicchemistry.comlibretexts.org Attack at the C-1 position is also electronically favored but may be subject to some steric hindrance.

| Position | Influence of -NH₂ at C-4 | Influence of -NO₂ at C-7 | Predicted Reactivity |

|---|---|---|---|

| C-1 | Para | - | Favored (possible steric hindrance) |

| C-2 | Meta | - | Disfavored |

| C-3 | Ortho | - | Highly Favored |

| C-5 | Ortho | - | Highly Favored |

| C-6, C-8 | - | Ortho/Para | Highly Disfavored (deactivated ring) |

Participation in Condensation and Cycloaddition Reactions

Condensation Reactions: The primary aromatic amine at C-4 is a key site for condensation reactions. It can react with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. Studies on similar aromatic amines, like 2-aminothiophenols, show they readily condense with aldehydes to form heterocyclic systems. mdpi.com Similarly, this compound could be used as a building block to synthesize more complex structures through this pathway. For instance, reaction with acetic anhydride (B1165640) could lead to the corresponding acetamide (B32628) derivative. mdpi.com

Cycloaddition Reactions: Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org While the fluorene core itself is aromatic and generally resistant to participating in cycloadditions like the Diels-Alder reaction under thermal conditions, it can be involved in photochemical cycloadditions. The electron-deficient ring bearing the nitro group could potentially act as a dienophile in a [4+2] cycloaddition if reacted with a very electron-rich diene, although such reactivity is not common for nitroarenes themselves. More specialized cycloadditions, such as [3+2] dipolar cycloadditions, are also conceivable. mdpi.comuchicago.edu For example, if the amine group were converted into an azide (B81097), it could undergo a Huisgen cycloaddition with an alkyne. However, specific examples of this compound participating in cycloaddition reactions are not well-documented.

Photochemical Transformations of this compound

The photochemistry of nitroaromatic compounds is a rich and complex field. researchgate.net Upon absorption of UV light, this compound would be promoted to an excited singlet state. Due to the presence of the heavy nitro group, efficient intersystem crossing (ISC) to a triplet excited state is highly probable. researchgate.net Theoretical studies on the related 2-nitrofluorene (B1194847) confirm that upon irradiation, the molecule can decay to triplet excited states via rapid ISC. rsc.org

Once in the triplet state, the molecule can undergo several photochemical transformations:

Hydrogen Abstraction: The excited nitro group can act as a radical and abstract a hydrogen atom from a suitable donor (like a solvent molecule), initiating a radical chain reaction that can lead to the reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities. researchgate.net

Photodissociation: The C-N bond can cleave, leading to the formation of an aryloxy radical and nitric oxide (NO). researchgate.net This is a known degradation pathway for many nitroaromatic compounds.

Nitro-Nitrite Rearrangement: The excited molecule can rearrange to form an aryl nitrite (B80452) (Ar-O-N=O) intermediate, which can then undergo further reactions. researchgate.net

The presence of the amine group can also influence the photochemical behavior, potentially participating in intramolecular charge transfer (ICT) processes in the excited state, a phenomenon observed in the isomer 2-amino-7-nitrofluorene (B16417). mdpi.comacs.org This ICT character can alter the energy levels of the excited states and influence which photochemical pathway is favored.

Biological Interactions and Mechanistic Studies of 7 Nitro 9h Fluoren 4 Amine Non Clinical Focus

Investigation of Molecular Interactions with Biomolecules (e.g., DNA, proteins, enzymes)

While direct studies on the interaction of 7-nitro-9H-fluoren-4-amine with biomolecules are not extensively documented, research on related nitro derivatives of fluorene (B118485) provides a framework for understanding its potential molecular interactions. Nitrofluorenes, as a class of compounds, have been shown to interact with DNA, a key cellular macromolecule.

For instance, studies on 2-nitrofluorene (B1194847) and 2,7-dinitrofluorene (B108060) have demonstrated their ability to cause damage to DNA. nih.gov These interactions can occur through direct association with the DNA molecule, with evidence suggesting an intercalation mechanism for some nitrofluorenes. nih.gov Intercalation involves the insertion of a planar molecule, like the fluorene ring system, between the base pairs of the DNA double helix. This can disrupt the normal structure and function of DNA.

Furthermore, the biological activity of many nitroaromatic compounds is dependent on their metabolic activation, which can lead to the formation of reactive intermediates that bind covalently to macromolecules like DNA and proteins. The reduction of the nitro group is a critical step in this process, leading to the formation of nitroso and N-hydroxylamino intermediates that are highly reactive.

In Vitro Studies on Cellular Pathways and Responses (e.g., genotoxicity mechanisms in cell lines, cellular uptake)

The genotoxicity of nitroarenes is a well-established area of research, with many compounds in this class exhibiting mutagenic and cytotoxic effects in various cell lines. Studies on compounds structurally related to this compound, such as 2,4,7-trinitro-9-fluorenone (TNF), have shown potent genotoxic responses in mammalian cells. nih.gov TNF has been observed to inhibit DNA synthesis and induce sister-chromatid exchanges, indicating its ability to interfere with cellular replication and genetic integrity. nih.gov

The genotoxicity of these compounds is often linked to the metabolic activation of the nitro group by cellular enzymes. umich.edu In the case of many nitrostilbene derivatives, their mutagenic activity was found to be dependent on bacterial nitroreductases, highlighting the importance of this enzymatic reduction in their mechanism of action. umich.edu It is plausible that this compound could also be subject to similar metabolic activation pathways within cells, leading to potential genotoxic effects.

Regarding cellular uptake, while specific data for this compound is limited, the physicochemical properties of the fluorene scaffold would influence its ability to cross cell membranes. The uptake of various compounds can be assessed using techniques like flow cytometry. researchgate.net

Table 1: Genotoxic Effects of a Related Nitrofluorene Compound

| Compound | Cell Lines | Observed Effects | Concentration Range |

| 2,4,7-trinitro-9-fluorenone (TNF) | PA1, TM4, RL12, CHO-K1 | Inhibition of DNA synthesis, cytotoxicity | 0.2-5 µg/mL |

| PA1, TM4, RL12 | Induction of sister-chromatid exchanges | 0.003-0.2 µg/mL | |

| CHO-K1 | Mutagenic at the hprt locus | 0.001-1 µg/mL |

This data is for a structurally related compound and is presented to illustrate the potential genotoxic mechanisms of nitrofluorenes. nih.gov

Enzyme-Mediated Transformations and Bioreduction Mechanisms

A central aspect of the biological activity of nitroaromatic compounds is their metabolism by enzymes, particularly nitroreductases. These enzymes catalyze the reduction of the nitro group to an amino group in a multi-step process. nih.gov This reduction is a key activation step for the biological effects of many nitro-containing xenobiotics. nih.gov

Nitroreductases are flavoenzymes that utilize cofactors such as NADH or NADPH as electron donors. nih.gov The reduction proceeds through a nitroso intermediate to form an N-hydroxylamino derivative, which can be further reduced to the corresponding amine. The N-hydroxylamino intermediate is often a highly reactive electrophile capable of forming adducts with cellular macromolecules, which is a common mechanism for the mutagenicity of nitroaromatics. umich.edu

The activity of nitroreductases is particularly elevated in hypoxic environments, such as those found in solid tumors. nih.gov This has led to the exploration of nitroaromatic compounds as hypoxia-activated prodrugs and as components of fluorescent probes for imaging hypoxic regions. nih.govnih.gov The bioreduction of the nitro group in these probes leads to a change in their fluorescence properties, allowing for the detection of nitroreductase activity. nih.gov It is highly probable that this compound can be a substrate for various nitroreductases, undergoing bioreduction to 4,7-diamino-9H-fluorene.

Mechanistic Insights into Biological Activity and Target Engagement

The biological activity of this compound is intrinsically linked to its chemical structure and the transformations it undergoes within a biological system. The primary mechanism of action for many nitrofluorenes involves metabolic activation by nitroreductases to reactive intermediates that can then interact with cellular targets.

The ultimate mutagenic species for many nitroaromatic compounds are believed to be the nitrenium ions, which are formed from the N-hydroxylamino intermediates. umich.edu These highly electrophilic species can react with nucleophilic sites on DNA, leading to the formation of DNA adducts and subsequent mutations. The stability and reactivity of these intermediates can be influenced by other substituents on the aromatic ring system. umich.edu

While specific molecular targets for this compound have not been identified, the general mechanism for related compounds suggests that DNA is a primary target. The engagement of this target would be the result of the enzymatic activation of the nitro group, leading to covalent modification of DNA bases.

Development of Bioconjugates and Fluorescent Probes Incorporating this compound (e.g., for cell staining or imaging)

The fluorene scaffold is a well-known fluorophore, and its derivatives have been extensively used in the development of fluorescent probes and bioconjugates. acs.orgnih.gov The amine group on the fluorene ring provides a convenient handle for conjugation to other molecules, such as peptides and proteins, through the formation of an isothiocyanate derivative. nih.gov

Nitrofluorene derivatives often serve as key intermediates in the synthesis of these fluorescent probes. acs.org The nitro group itself can act as a fluorescence quencher. The reduction of the nitro group to an amino group by nitroreductases can lead to a "turn-on" fluorescence response. nih.gov This principle is the basis for the design of fluorescent probes for detecting hypoxia and nitroreductase activity. nih.gov

Therefore, this compound could potentially serve as a precursor for the synthesis of novel fluorescent probes. The existing amino group could be modified to attach a targeting moiety, while the nitro group could function as a trigger for a fluorescence signal in response to a specific biological stimulus, such as hypoxia.

Applications of 7 Nitro 9h Fluoren 4 Amine in Chemical Synthesis and Materials Science

As a Building Block for Complex Organic Synthesis

Nitro-substituted aromatic amines are a well-established class of versatile intermediates in organic chemistry. nih.govfrontiersin.org The nitro group can be readily reduced to an amine, offering a pathway to diamine derivatives, or can participate in various nucleophilic substitution reactions. beilstein-journals.orgarkat-usa.org The existing primary amine on the 7-nitro-9H-fluoren-4-amine molecule provides a reactive site for a multitude of transformations, including acylation, alkylation, and diazotization, allowing for its incorporation into larger, more complex molecular architectures.

The fluorene (B118485) core itself is a privileged scaffold, providing rigidity and unique photophysical properties to the target molecules. While specific documented syntheses commencing from the 4-amine isomer are not extensively detailed in publicly available research, the general reactivity of the nitro-amino-fluorene framework allows it to serve as a foundational component for creating elaborate molecular structures. The synthetic utility is often demonstrated by its close isomers, such as 7-nitro-9H-fluoren-2-amine, which undergo a variety of chemical transformations to build advanced materials. acs.orgacs.org

Precursor for Advanced Functional Materials

The inherent electronic asymmetry of the this compound scaffold makes it an ideal candidate for the synthesis of advanced functional materials with tailored optical and electronic properties.

The development of materials with significant nonlinear optical (NLO) properties is crucial for applications in telecommunications, optical switching, and information processing. acs.orgjhuapl.edu Organic molecules with a donor-π-acceptor (D-π-A) structure are a primary focus in this field. The this compound structure contains a built-in donor (amine) and acceptor (nitro group) pair, making it a promising precursor for NLO chromophores.

Research on the closely related isomer, 9,9-dimethyl-9H-fluoren-2-amine, illustrates this potential. By modifying the amino group and using the nitro-substituted fluorene as an intermediate, researchers have synthesized a series of D-π-A chromophores. acs.orgresearchgate.net These molecules exhibit significant first hyperpolarizability (a measure of molecular NLO activity), demonstrating that the nitro-amino-fluorene framework is highly effective for engineering materials with strong second-order NLO responses. acs.orgresearchgate.net The modulation of the donor and acceptor groups, along with the π-conjugated system, allows for the fine-tuning of these properties. nih.gov

Below is a table of photophysical and NLO data for chromophores synthesized from a 7-(dimethylamino)-9,9-dimethyl-9H-fluorene precursor, which is derived from a nitro-fluorene intermediate.

| Chromophore | λmax (nm) in DCM | Molar Extinction Coefficient (ε) (104 M-1cm-1) | First Hyperpolarizability (βHRS) (10-30 esu) |

|---|---|---|---|

| SS1 | 450 | 2.8 | 260 ± 25 |

| SS2 | 480 | 3.1 | 350 ± 30 |

| SS3 | 420 | 4.2 | 280 ± 25 |

| SS4 | 450 | 4.5 | 310 ± 30 |

| SS5 | 450 | 4.8 | 365 ± 35 |

Data derived from studies on related 2-amino-fluorene derivatives. acs.orgresearchgate.net

Fluorescent probes are indispensable tools in biological imaging and chemical sensing. bio-techne.com The fluorene ring system is known for its high fluorescence quantum yield and photostability, making it an excellent core for fluorescent dyes. thermofisher.com The amino group on this compound can be functionalized to create reactive probes that specifically label biomolecules.

For example, research on analogous 7-nitrofluoren-2-amine derivatives has led to the creation of two-photon absorbing, amine-reactive fluorescent probes. acs.orgnih.gov In this work, the nitro-fluorene precursor was elaborated into a more complex structure and the amine was converted into a reactive isothiocyanate group. This group can then form stable covalent bonds with primary amines on proteins and other biomolecules. A key finding was that the probe itself had a low fluorescence quantum yield, but upon conjugation to a biomolecule, its fluorescence "lights up," significantly increasing the signal-to-noise ratio for imaging applications. nih.gov

The table below summarizes the properties of a fluorescent probe and its biomolecular conjugate synthesized from a 7-amino-fluorene derivative.

| Compound | Absorption λmax (nm) in PBS | Emission λmax (nm) in PBS | Fluorescence Quantum Yield (Φ) | Two-Photon Cross-Section (σ2) (GM) |

|---|---|---|---|---|

| Amine-Reactive Probe | 400 | 520 | 0.02 | 20 |

| Protein Conjugate | 405 | 525 | 0.45 | 25 |

Data derived from studies on related 2-amino-fluorene derivatives. acs.orgnih.gov

While the fluorene moiety is a common component in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and other electronic devices, specific research detailing the incorporation of this compound into polymers or its use in organic scintillators is not widely available in the public domain. Its bifunctional nature, however, suggests potential as a monomer for synthesizing polyamides or polyimides with embedded chromophoric units.

Role in Catalyst Development or Ligand Design

The amine group in this compound can serve as a coordination site for metal ions, suggesting its potential use as a ligand in catalysis. However, there is currently limited specific information in the scientific literature on the application of this compound or its direct derivatives in the field of catalyst development or as a primary component in ligand design.

Future Research Directions and Emerging Trends for 7 Nitro 9h Fluoren 4 Amine

Exploration of Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of 7-nitro-9H-fluoren-4-amine is likely to prioritize green chemistry principles.

Metal-Free Reduction Techniques: Traditional methods for reducing nitroarenes to amines often rely on metal catalysts. beilstein-journals.orgtsijournals.comjsynthchem.com A promising future direction is the use of metal-free reduction methods, such as those employing trichlorosilane, which can be adapted for continuous-flow systems. beilstein-journals.org This approach offers high yields, short reaction times, and eliminates the need for potentially toxic and expensive metal catalysts. beilstein-journals.org

Biocatalytic Approaches: Biocatalysis presents a highly sustainable alternative for amine synthesis. The enzymatic reduction of nitro compounds, often utilizing nitroreductases, can proceed under mild, aqueous conditions. chemrxiv.orgresearchgate.netresearchgate.net Future investigations could focus on identifying or engineering specific enzymes that can selectively reduce one nitro group on a dinitrofluorene precursor to yield this compound. Photoenzymatic systems, which use light to drive the reduction, represent another innovative and sustainable approach. rug.nl

Green Oxidation Methods: For the nitration step, moving away from harsh acidic conditions is desirable. The use of reagents like potassium peroxymonosulfate (B1194676) (Oxone) in water for the oxidation of amino-heterocycles to their nitro derivatives provides a safer and more environmentally friendly alternative that could be explored for the synthesis of nitrofluorene intermediates. scribd.com

A comparative table of potential sustainable synthetic methods is presented below.

| Method | Reducing/Oxidizing Agent | Advantages | Potential Challenges |

| Metal-Free Reduction | Trichlorosilane | High yields, short reaction times, no metal catalyst | Handling of moisture-sensitive reagents |

| Biocatalytic Reduction | Nitroreductases | Mild, aqueous conditions, high selectivity | Enzyme stability and availability |

| Photoenzymatic Reduction | Enzyme + Photocatalyst (e.g., chlorophyll) | Use of light as a clean energy source | Scaling up photochemical reactors |

| Green Oxidation | Potassium Peroxymonosulfate (Oxone) | Use of water as a solvent, safer reagents | Substrate scope and reaction conditions optimization |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The photophysical properties of fluorene (B118485) derivatives are highly sensitive to their environment. mdpi.comresearchgate.net Advanced spectroscopic techniques will be crucial for understanding the dynamic behavior of this compound.

Synchronous Fluorescence Spectroscopy (SFS): SFS has been effectively used to study solute-solvent interactions of the related compound 2-amino-7-nitro-fluorene. mdpi.comresearchgate.net This technique, which involves scanning both excitation and emission monochromators simultaneously, can provide detailed insights into the influence of solvent polarity and temperature on the molecule's electronic structure. mdpi.comresearchgate.net

Time-Resolved Spectroscopy: To understand the excited-state dynamics, including processes like intramolecular charge transfer (ICT), time-resolved fluorescence and absorption spectroscopy will be indispensable. These techniques can probe the lifetimes of excited states and identify transient species, which is critical for applications in optoelectronics.

Advanced NMR Techniques: While standard 1H and 13C NMR are routine, advanced two-dimensional NMR techniques will be essential for unambiguous structural elucidation, especially when dealing with complex reaction mixtures or potential side products. researchgate.net These methods are crucial for confirming the precise substitution pattern of the fluorene core.

Integration of Machine Learning and AI in Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling the prediction of molecular properties and reaction outcomes.

Predicting Physicochemical and Electronic Properties: ML models can be trained on datasets of known fluorene derivatives to predict the properties of new compounds like this compound. nih.gov Density Functional Theory (DFT) calculations can be used to generate data on molecular structure, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energy levels), which can then be used to train ML models. nih.govworldscientific.com

Forecasting Reaction Outcomes: AI algorithms are being developed to predict the products of organic reactions with increasing accuracy. acs.orgnih.govyoutube.commiragenews.com By inputting potential reactants and conditions, these models can help chemists to identify the most promising synthetic routes and minimize the need for trial-and-error experimentation. acs.orgnih.govyoutube.commiragenews.com

The following table outlines potential ML applications for this compound.

| Application Area | Input Data | Predicted Output | Potential Impact |

| Property Prediction | Molecular structure, DFT-calculated parameters | HOMO/LUMO energies, absorption/emission spectra | Accelerated screening for materials applications |

| Reaction Outcome | Reactants, reagents, solvents, temperature | Major product(s), potential byproducts | More efficient and targeted synthesis planning |

| Spectra Simulation | Molecular structure | NMR, IR, and UV-Vis spectra | Aid in experimental data interpretation |

Investigation of Novel Bio-inspired Transformations (non-clinical)

The enzymatic machinery of microorganisms offers a vast toolkit for performing selective chemical transformations on aromatic compounds.

Enzymatic Reduction of the Nitro Group: The reduction of nitroaromatic compounds is a key metabolic pathway in many bacteria and fungi. nih.goveaht.orgnih.gov Research could focus on harnessing nitroreductases to selectively reduce the nitro group of this compound to a hydroxylamine (B1172632) or a second amine, yielding novel fluorene derivatives. researchgate.net This biocatalytic approach avoids the use of harsh chemical reductants and can exhibit high selectivity. chemrxiv.orgresearchgate.net

Dioxygenase-Mediated Transformations: Dioxygenase enzymes are capable of inserting two hydroxyl groups into an aromatic ring, which can lead to the elimination of a nitro group. nih.goveaht.org Exploring the activity of these enzymes on this compound could lead to the synthesis of novel hydroxylated fluorene derivatives.

Biotransformation for Pollutant Degradation: Given that nitroaromatic compounds can be environmental pollutants, research into the microbial degradation of this compound could be a relevant area of study. nih.gov Understanding the metabolic pathways involved could inform bioremediation strategies. nih.gov

Expansion of Applications in Niche Chemical and Materials Science Fields

The unique combination of a rigid, fluorescent core with donor and acceptor substituents makes this compound a promising candidate for various applications in materials science. entrepreneur-cn.comresearchgate.net

Organic Electronics: Fluorene derivatives are widely used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their excellent charge transport properties and high photoluminescence efficiency. mdpi.comrsc.orgtandfonline.com The donor-acceptor structure of this compound could be beneficial for these applications, and future research could involve its incorporation into novel organic semiconductor materials. researchgate.netnbinno.com

Chemical Sensors and Probes: The fluorescence of fluorene derivatives is often sensitive to the local environment, making them suitable for use as chemical sensors. entrepreneur-cn.comacs.org Research could explore the potential of this compound as a fluorescent probe for detecting specific analytes, such as metal ions or explosives, where the analyte interaction would modulate the intramolecular charge transfer and thus the fluorescence emission. acs.orgnih.gov

Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer expected in this molecule makes it a candidate for NLO applications. researchgate.net Further research could involve synthesizing derivatives and measuring their hyperpolarizability to assess their potential for use in technologies like optical switching and frequency conversion. researchgate.net

The table below summarizes potential applications.

| Field | Potential Role of this compound | Key Property |

| Organic Electronics | Emitter or charge transport material in OLEDs, OFETs, OPVs | Charge transport, photoluminescence |

| Chemical Sensors | Fluorescent probe for detecting specific analytes | Environment-sensitive fluorescence |

| Nonlinear Optics | Chromophore in NLO materials | High hyperpolarizability due to ICT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.